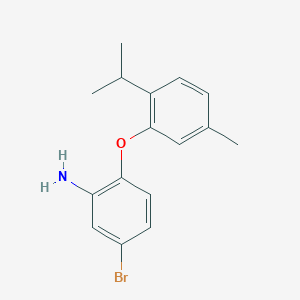

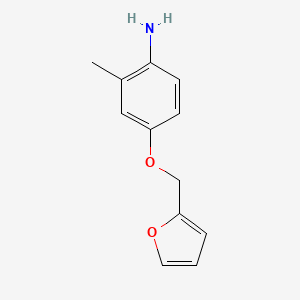

5-溴-2-(4-氟苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

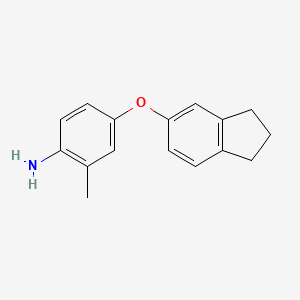

The compound 5-Bromo-2-(4-fluorophenoxy)aniline is a brominated and fluorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry due to their utility in various chemical reactions and their presence in numerous pharmaceuticals, dyes, and polymers. The presence of bromine and fluorine atoms in the compound suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of halogenated anilines can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of various bromoanilines has been reported where selective monobromination of aniline leads to ortho- and para-bromoanilines . Similarly, the preparation of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues indicates the strategic introduction of fluorine atoms into aniline derivatives . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorophenoxy)aniline, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial in determining their reactivity and properties. For example, the study of Cd(II) and Hg(II) coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands highlights the importance of halogen atoms in influencing crystal packing and supramolecular features . The presence of bromine and fluorine in 5-Bromo-2-(4-fluorophenoxy)aniline would likely have a significant impact on its molecular structure and potential for forming coordination polymers or other supramolecular assemblies.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions. The chemoselective functionalization of halogenated pyridines, for example, demonstrates the selective substitution reactions that can occur at different positions depending on the reaction conditions . This suggests that 5-Bromo-2-(4-fluorophenoxy)aniline could undergo selective chemical transformations, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the substituents. The mesomorphic properties of bromoanilines, as discussed in the synthesis and mesomorphic properties of bromoanilines, show that the bromine atom can alter the phase transition temperatures and anisotropic change . The photophysical properties of fluorinated anilines also depend on the fluorine substituents, as seen in the study of 5-aryl-2,2'-bipyridines . These findings suggest that 5-Bromo-2-(4-fluorophenoxy)aniline would have unique physical and chemical properties that could be explored for various applications.

科学研究应用

化学选择性官能化

- 对卤代吡啶的化学选择性官能化,与5-溴-2-(4-氟苯氧基)苯胺密切相关,展示了在其他反应位点存在的情况下选择性溴代取代的潜力。这个过程在有机合成中非常重要,特别是在专门药物和化学品的开发中(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

定量构效关系研究

- 对类似于5-溴-2-(4-氟苯氧基)苯胺的化合物进行对接和定量构效关系(QSAR)研究。这些研究有助于理解药物开发中抑制剂的分子取向和活性构象,特别是对激酶抑制剂而言(Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011)。

光化学行为研究

- 对类似卤代苯胺(如2-氯、2-溴和2-氟苯胺)的光化学行为进行研究,可以揭示它们的光降解产物和反应机制。这些信息在环境化学等领域非常重要,因为了解化合物在光照下的命运是至关重要的(Othmen & Boule, 2000)。

未来方向

The future directions of 5-Bromo-2-(4-fluorophenoxy)aniline would depend on the outcomes of ongoing research and development efforts. Given its use in proteomics research , it could potentially play a role in the discovery of new proteins, the study of protein function, and the development of new therapeutic strategies.

作用机制

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the final compound it is incorporated into .

Mode of Action

As a building block in organic synthesis, its mode of action would depend on the specific reactions it undergoes to form the final compound. For instance, it could participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

属性

IUPAC Name |

5-bromo-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLZCMSKHTZAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649873 |

Source

|

| Record name | 5-Bromo-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorophenoxy)aniline | |

CAS RN |

31081-30-8 |

Source

|

| Record name | 5-Bromo-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)